3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride
Description
3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride is a benzaldehyde derivative featuring a morpholine ring connected via a three-carbon propoxy linker to the benzaldehyde core. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors such as gefitinib, where it contributes to the quinazoline scaffold . Its structure combines the electron-rich benzaldehyde moiety with the morpholine group, which enhances solubility and modulates electronic properties for downstream reactions.
Properties
IUPAC Name |
3-(3-morpholin-4-ylpropoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c16-12-13-3-1-4-14(11-13)18-8-2-5-15-6-9-17-10-7-15;/h1,3-4,11-12H,2,5-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMOFUQGJROKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC(=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609402-72-3 | |
| Record name | Benzaldehyde, 3-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride typically involves the following steps:
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Formation of 3-(4-Morpholinyl)propoxybenzene
Starting Materials: 3-hydroxybenzaldehyde, 4-morpholinepropyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Procedure: 3-hydroxybenzaldehyde is reacted with 4-morpholinepropyl chloride in the presence of potassium carbonate to form 3-(4-morpholinyl)propoxybenzene.
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Oxidation to 3-[3-(4-Morpholinyl)propoxy]benzaldehyde
Starting Materials: 3-(4-Morpholinyl)propoxybenzene.
Reaction Conditions: The oxidation is typically carried out using an oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Procedure: 3-(4-Morpholinyl)propoxybenzene is oxidized to 3-[3-(4-Morpholinyl)propoxy]benzaldehyde.
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Formation of Hydrochloride Salt
Starting Materials: 3-[3-(4-Morpholinyl)propoxy]benzaldehyde.
Reaction Conditions: The hydrochloride salt is formed by reacting the aldehyde with hydrochloric acid in an appropriate solvent such as ethanol.
Procedure: 3-[3-(4-Morpholinyl)propoxy]benzaldehyde is dissolved in ethanol, and hydrochloric acid is added to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The aldehyde group in 3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride can be oxidized to form the corresponding carboxylic acid.
Reagents: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in aqueous or organic solvents at room temperature or under reflux.
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Reduction: : The aldehyde group can be reduced to form the corresponding alcohol.
Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Typically carried out in anhydrous solvents at low temperatures.
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Substitution: : The morpholine ring can undergo substitution reactions with various electrophiles.
Reagents: Electrophiles such as alkyl halides or acyl chlorides.
Conditions: Typically carried out in the presence of a base in an aprotic solvent.
Major Products
Oxidation: 3-[3-(4-Morpholinyl)propoxy]benzoic acid.
Reduction: 3-[3-(4-Morpholinyl)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: 3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.
Building Block: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology
Biological Probes: The compound is used in the development of biological probes for studying enzyme activities and receptor-ligand interactions.
Medicine
Pharmaceutical Research: It is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmacologically active compounds.
Industry
Chemical Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with target proteins, influencing their activity. The aldehyde group can undergo reactions with nucleophiles, leading to the formation of covalent adducts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Biological Activity
Overview
3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C14H19ClN2O3
- Molecular Weight : 288.77 g/mol
- Structure : The compound consists of a benzaldehyde moiety substituted with a propoxy group linked to a morpholine ring, which is essential for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
- Receptor Modulation : It is hypothesized that the morpholine group enhances binding affinity to certain receptors, potentially modulating their activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound has cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its utility in developing new antibiotics.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound significantly inhibits the growth of cancer cell lines at concentrations ranging from 10 µM to 50 µM. The IC50 values for MCF-7 and HCT-116 cells were found to be approximately 25 µM and 30 µM, respectively.
- Mechanistic Studies : Flow cytometry analysis revealed that treatment with the compound leads to an increase in the sub-G1 population of cells, indicating apoptosis. Additionally, Western blot analyses showed upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2.
Comparative Analysis
A comparison with similar compounds reveals the unique efficacy of this compound:
| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| This compound | 25 | MCF-7 (Breast) | Induces apoptosis |
| Compound A (similar structure) | 40 | MCF-7 (Breast) | Cell cycle arrest |
| Compound B (different structure) | 30 | HCT-116 (Colon) | Inhibits kinase activity |
Q & A
Q. What are the key considerations for synthesizing 3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride with high purity?
Methodological Answer:
- Reaction Optimization : Use alkylation of 4-morpholinylpropanol with 3-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 8–12 hours. Monitor reaction progress via TLC or HPLC .
- Purification : Recrystallize the crude product from ethanol/water mixtures to remove unreacted starting materials. For residual impurities, employ column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., aldehyde proton at ~10 ppm, morpholine ring protons at 2.5–3.5 ppm) and FTIR (C=O stretch at ~1700 cm⁻¹). Assess purity (>97%) using HPLC with UV detection at 254 nm .
Q. How can researchers validate the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC for aldehyde oxidation or morpholine ring hydrolysis products .
- Light Sensitivity : Expose to UV light (320–400 nm) for 48 hours; quantify photodegradants like benzoic acid derivatives using LC-MS .
- Data Interpretation : Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Reference pharmacopeial guidelines for impurity thresholds (e.g., ICH Q1A) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity in ion channel modulation?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Replace the morpholine ring with piperazine or thiomorpholine to alter lipophilicity. Introduce electron-withdrawing groups (e.g., -CF₃) on the benzaldehyde moiety to improve binding to TRPC channels .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with TRPC3 active sites. Validate with patch-clamp electrophysiology in HEK293 cells expressing TRPC channels .
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes. Use prodrug strategies (e.g., esterification of the aldehyde) to enhance oral bioavailability .
Q. How to resolve contradictions in crystallographic data between polymorphic forms?
Methodological Answer:
- Polymorph Screening : Recrystallize from solvents like acetonitrile, methanol, or THF. Characterize forms via XRPD (e.g., distinct peaks at 10° and 15° 2θ for Form I vs. Form II) .
- Thermal Analysis : Use DSC to identify melting points (e.g., Form I: 247–251°C; Form II: 240–245°C). Correlate with TGA to rule out hydrate/solvate formation .
- Bioequivalence Testing : Compare dissolution rates in simulated gastric fluid. Prioritize forms with >85% dissolution within 30 minutes for in vivo studies .
Q. What analytical strategies differentiate the compound from its synthetic intermediates or impurities?
Methodological Answer:
- Impurity Profiling : Use HPLC-MS to detect intermediates like 3-hydroxybenzaldehyde (RT: 4.2 min) or morpholinylpropyl chloride (RT: 6.8 min). Set acceptance criteria (<0.15% for each impurity) .
- NMR Spiking : Add authentic samples of suspected impurities (e.g., 4-morpholinylpropanol) to the compound and observe peak splitting in ¹H NMR .
- Quantitative ¹³C NMR : Integrate carbonyl carbon signals (aldehyde vs. ester impurities) with a relaxation delay of 5 seconds for accurate quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
